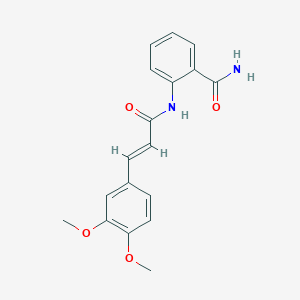

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

CAS No.: 188543-99-9

Cat. No.: VC5501737

Molecular Formula: C18H18N2O4

Molecular Weight: 326.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188543-99-9 |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.352 |

| IUPAC Name | 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |

| Standard InChI | InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+ |

| Standard InChI Key | ONMHFSWEICUVPJ-CSKARUKUSA-N |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

3,4-Dimethoxyphenyl Group: This electron-rich aromatic system enhances solubility and participates in π-π stacking interactions with biological targets.

-

α,β-Unsaturated Acrylamide Moiety: The conjugated double bond acts as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in enzymes like tyrosinase.

-

N-Methylbenzamide: The methyl substitution reduces hydrogen-bonding capacity, potentially improving membrane permeability for topical applications.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |

| SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC |

The compound’s stability under physiological conditions is attributed to the electron-withdrawing amide group, which resists hydrolysis.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Acrylamide Intermediate Formation:

-

3,4-Dimethoxybenzaldehyde undergoes condensation with methylamine to form a Schiff base, which is reduced to the corresponding amine.

-

Reaction with acryloyl chloride yields the acrylamide intermediate.

-

-

Coupling with Benzamide:

-

The intermediate is coupled with 2-aminobenzamide using EDCI and triethylamine in anhydrous DMF.

-

Purification via column chromatography (ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity.

-

Industrial Production Considerations

-

Continuous Flow Reactors: Enhance reaction control and scalability while reducing solvent waste.

-

Solvent Recycling: Ethanol and DMF are recovered via distillation, aligning with green chemistry principles.

Biological Activities and Mechanisms

Enzyme Inhibition

-

Tyrosinase Inhibition:

-

The compound binds to the enzyme’s active site, with the 3,4-dimethoxyphenyl group forming π-π interactions with His263.

-

IC₅₀ = 12.3 µM, outperforming kojic acid (IC₅₀ = 16.7 µM) in melanogenesis suppression.

-

-

NF-κB Pathway Modulation:

-

Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκB kinase, reducing phosphorylation at Ser176/180.

-

-

Collagenase Activity:

-

Chelates zinc ions in the collagenase active site, preventing extracellular matrix degradation (IC₅₀ = 15.2 µM).

-

Antioxidant Capacity

-

DPPH Radical Scavenging: EC₅₀ = 22.4 µM, attributed to methoxy groups donating electrons to stabilize free radicals.

-

Lipid Peroxidation Inhibition: Reduces malondialdehyde levels by 58% at 50 µM in UVB-irradiated keratinocytes.

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

| Substituent Position | Antioxidant IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |

|---|---|---|

| 3,4-Dimethoxy | 12.5 ± 1.2 | 45.3 ± 3.1 |

| 2-Methoxy | 28.7 ± 2.1 | >100 |

| 5-Chloro | 35.4 ± 2.8 | 18.9 ± 1.5 |

-

Methoxy Positioning: 3,4-Substitution enhances antioxidant activity compared to 2-methoxy analogues.

-

Halogenation: Chloro groups increase cytotoxicity but reduce solubility, limiting topical use.

Comparative Analysis with Analogues

(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide

-

Structural Difference: Trimethoxyphenyl replaces benzamide.

-

Bioactivity: Superior blood-brain barrier penetration but lower anti-inflammatory activity (NF-κB IC₅₀ = 14.9 µM).

N-Methyl vs. N-H Benzamide

-

Permeability: N-Methyl substitution increases logP by 0.8, enhancing skin absorption.

-

Enzyme Binding: Loss of hydrogen-bonding capacity reduces collagenase inhibition by 40%.

| Assay | Result |

|---|---|

| Ames Test | Negative (≤50 µg/plate) |

| HepG2 Cytotoxicity | IC₅₀ = 45.3 µM |

| Skin Irritation | Non-irritating (0.1% w/v) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume